N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE
Description
Molecular Formula: C₁₅H₁₃BrIN₃O Molecular Weight: 458.09 g/mol Structural Features: This hydrazide derivative contains a bromine-substituted phenyl group at position 3 and an iodine-substituted anilino moiety at position 4, connected via a hydrazone linkage. The iodine atom enhances its molecular weight and electronic polarizability, while the bromine contributes to steric and electronic effects .
Synthesis: Synthesized via condensation of 3-bromobenzaldehyde with 2-[(4-iodophenyl)amino]acetohydrazide under acidic or catalytic conditions, forming the characteristic methylidene bridge .
Properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-iodoanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrIN3O/c16-12-3-1-2-11(8-12)9-19-20-15(21)10-18-14-6-4-13(17)5-7-14/h1-9,18H,10H2,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDSZCHHLZIMCG-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 4-iodoaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Unique Properties/Applications |
|---|---|---|---|---|
| N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE (Target Compound) | C₁₅H₁₃BrIN₃O | 458.09 | Br (3-phenyl), I (4-anilino) | High halogen polarity; proteomics tool |
| N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE () | C₁₆H₁₆BrN₃O | 368.23 | Br (3-phenyl), CH₃ (3-anilino) | Enhanced lipophilicity; antimicrobial |
| 2-[(4-Iodophenyl)amino]-N'-[(E)-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE () | C₁₅H₁₄IN₃O₂ | 419.20 | I (4-anilino), OCH₃ (3-phenyl) | Improved solubility; enzyme inhibition |
| N'-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE () | C₁₇H₁₇BrN₃O₂ | 402.25 | Br (3-phenyl), OCH₃ (4-phenyl), CH₃ (3-anilino) | Dual halogen-methoxy synergy; anticancer |
| N'-[(E)-[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE () | C₁₉H₁₂Br₃IN₂O₃ | 712.93 | I (4-phenyl-furan), Br₃ (phenoxy) | High reactivity; material science applications |
Key Comparative Analysis
a) Halogen Substitution Effects
- Iodine vs. Bromine: The iodine atom in the target compound increases molecular weight by ~127 g/mol compared to bromine analogs (e.g., ).
- Bromine Positioning : Bromine at the 3-phenyl position (target compound) vs. 4-methoxy-bromophenyl () alters steric hindrance, affecting receptor binding.
b) Functional Group Variations
- Methoxy Group () : Replacing iodine with methoxy (-OCH₃) reduces molecular weight by ~39 g/mol and increases solubility in polar solvents, favoring pharmacokinetic properties .
- Methyl Group () : A methyl (-CH₃) substituent enhances lipophilicity, improving membrane permeability but reducing target specificity compared to halogens .
Physicochemical Properties
| Property | Target Compound | |||
|---|---|---|---|---|
| LogP (Lipophilicity) | 3.2 | 3.8 | 2.5 | 3.4 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.08 | 0.45 | 0.12 |
| Melting Point (°C) | 215–217 | 198–200 | 185–187 | 210–212 |
Notes:
- The target compound’s low solubility (0.15 mg/mL) limits bioavailability, necessitating formulation adjustments.
- Methoxy derivatives () exhibit higher solubility, ideal for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
